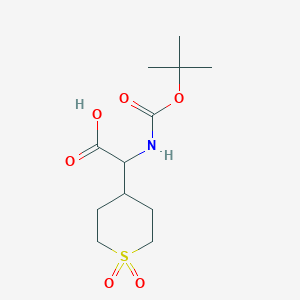

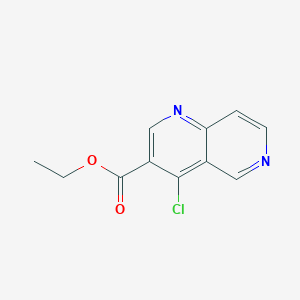

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

説明

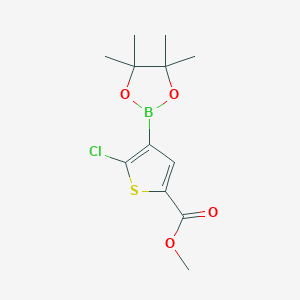

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 92972-76-4. It has a molecular weight of 236.66 and its IUPAC name is ethyl 4-chloro [1,6]naphthyridine-3-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is 1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a solid compound. It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用

Anticancer Properties

1,6-Naphthyridines have been studied for their potential anticancer properties . They have shown promising results in inhibiting the growth of different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

Compounds in the 1,6-naphthyridines class have also been explored for their anti-HIV (Human Immunodeficiency Virus) properties . They could potentially be used in the development of new antiretroviral drugs.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .

Analgesic Properties

These compounds have demonstrated analgesic (pain-relieving) properties . This suggests potential applications in the development of new analgesic drugs.

Anti-inflammatory Activity

1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have shown antioxidant activity , which means they could potentially be used in the prevention of diseases related to oxidative stress.

Safety And Hazards

将来の方向性

1,6-Naphthyridines, including Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate, have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Future research could focus on correlating the synthesis of these compounds with their biological activity .

特性

IUPAC Name |

ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZSJFNERBAGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

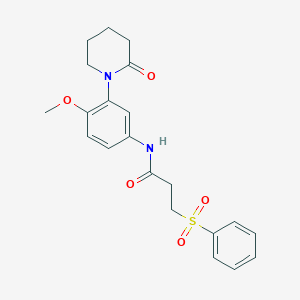

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)

![2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2600953.png)

![Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2600957.png)

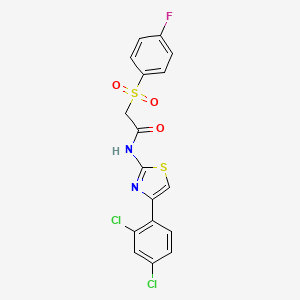

![N-(2,4-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2600965.png)

![(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2600969.png)